molecular formula C26H31NO4 B13643933 4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid

Cat. No.: B13643933
M. Wt: 421.5 g/mol
InChI Key: AFFMYJVNULNSRY-UHFFFAOYSA-N
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Description

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid is a complex organic compound known for its applications in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in the synthesis of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Scientific Research Applications

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets include amino acids and peptide chains, and it operates through pathways involving nucleophilic substitution and coupling reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

4-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H31NO4/c1-25(2,3)17-12-14-26(15-13-17,23(28)29)27-24(30)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

AFFMYJVNULNSRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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